molecular formula C16H13NO4S2 B2982630 Methyl 5-[(phenylsulfonyl)amino]-1-benzothiophene-2-carboxylate CAS No. 477847-47-5

Methyl 5-[(phenylsulfonyl)amino]-1-benzothiophene-2-carboxylate

Cat. No.: B2982630
CAS No.: 477847-47-5
M. Wt: 347.4
InChI Key: FBCBPNQRGYGOOF-UHFFFAOYSA-N
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Description

Methyl 5-[(phenylsulfonyl)amino]-1-benzothiophene-2-carboxylate is a heterocyclic organic compound featuring a benzothiophene core substituted at the 5-position with a phenylsulfonylamino group and at the 2-position with a methyl carboxylate moiety.

Key structural features:

  • Phenylsulfonylamino substituent: A strong electron-withdrawing group that enhances metabolic stability and influences solubility.
  • Methyl carboxylate: A polar ester group that modulates lipophilicity and bioavailability.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-(benzenesulfonamido)-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4S2/c1-21-16(18)15-10-11-9-12(7-8-14(11)22-15)17-23(19,20)13-5-3-2-4-6-13/h2-10,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBCBPNQRGYGOOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-[(phenylsulfonyl)amino]-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common approach is the reaction of benzothiophene-2-carboxylic acid with phenylsulfonyl chloride in the presence of a base, followed by esterification with methanol. The reaction conditions require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or large-scale batch processes to achieve higher yields and efficiency. The use of catalysts and optimized reaction conditions can help scale up the production while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of reduced benzothiophene derivatives.

  • Substitution: Formation of various substituted benzothiophene derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis reactions.

Biology: Research has shown that benzothiophene derivatives exhibit biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: The compound's derivatives are being investigated for their potential use in pharmaceuticals, particularly in the development of new drugs targeting various diseases.

Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which Methyl 5-[(phenylsulfonyl)amino]-1-benzothiophene-2-carboxylate exerts its effects involves interactions with molecular targets and pathways. The phenylsulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. The carboxylate group can participate in hydrogen bonding and other interactions, influencing the compound's biological activity.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Substituent at Position 5 Key Properties
Methyl 5-[(phenylsulfonyl)amino]-1-benzothiophene-2-carboxylate C₁₆H₁₃NO₄S₂ ~357.4 (calculated) Phenylsulfonylamino High polarity due to sulfonamide; potential CNS activity
Methyl 5-[(2-thienylcarbonyl)amino]-1-benzothiophene-2-carboxylate C₁₅H₁₁NO₃S₂ 317.38 2-Thienylcarbonylamino Moderate solubility in polar solvents; lower metabolic stability than sulfonamides
Methyl 5-amino-1-benzothiophene-2-carboxylate C₁₀H₉NO₂S 223.25 Amino High reactivity (amine group); precursor for further derivatization
Eletriptan Hydrobromide (as reference) C₂₂H₂₆N₂O₂S·HBr 463.43 2-(Phenylsulfonyl)ethyl Clinically used for migraines; sulfonyl group enhances receptor binding

Key Observations:

Electron-Withdrawing Effects: The phenylsulfonylamino group in the target compound confers stronger electron-withdrawing effects compared to the 2-thienylcarbonylamino group in its analog . This likely increases acidity at the NH site and reduces nucleophilic reactivity. In contrast, the unsubstituted amino group in the parent compound allows for easier functionalization (e.g., acylation or sulfonylation).

Solubility and Bioavailability: The sulfonamide group enhances water solubility relative to the thienylcarbonyl analog , but the methyl carboxylate may counterbalance this by introducing hydrophobicity.

Pharmacological Potential: The phenylsulfonyl moiety is a common pharmacophore in drugs like eletriptan, which targets serotonin receptors . This implies that the target compound may exhibit similar receptor-binding capabilities. The thienylcarbonyl analog’s lower molecular weight (317.38 vs. ~357.4) may favor better diffusion but shorter half-life due to metabolic susceptibility.

Biological Activity

Methyl 5-[(phenylsulfonyl)amino]-1-benzothiophene-2-carboxylate (CAS: 477847-47-5) is a complex organic compound notable for its biological activity, particularly as an inhibitor of Methionine aminopeptidase 2 (MetAP2). This compound's unique structure and mechanism of action position it as a significant subject of study in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The compound features a benzothiophene core substituted with a phenylsulfonyl group and a carboxylate ester. Its molecular formula is C₁₆H₁₃N₁O₄S₂, and it has a molecular weight of approximately 347.41 g/mol. The InChI key is provided as follows:

InChI 1S C16H13NO4S2 c1 21 16 18 15 10 11 9 12 7 8 14 11 22 15 17 23 19 20 13 5 3 2 4 6 13 h2 10 17H 1H3\text{InChI 1S C16H13NO4S2 c1 21 16 18 15 10 11 9 12 7 8 14 11 22 15 17 23 19 20 13 5 3 2 4 6 13 h2 10 17H 1H3}

Target Enzyme: The primary target of this compound is Methionine aminopeptidase 2 (MetAP2) . This enzyme plays a crucial role in protein synthesis by cleaving the N-terminal methionine from nascent proteins.

Mode of Action: The compound inhibits MetAP2 by binding to its active site, thereby preventing the removal of the N-terminal methionine. This inhibition can lead to altered protein folding and function, impacting various cellular processes such as cell growth and differentiation.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications:

  • Anticancer Activity: Research indicates that inhibiting MetAP2 can lead to increased apoptosis in cancer cells. For instance, studies have shown that compounds targeting MetAP2 can enhance the efficacy of chemotherapeutic agents by promoting cancer cell death .
  • Role in Angiogenesis: Inhibition of MetAP2 has been linked to reduced angiogenesis, which is critical for tumor growth and metastasis. By blocking this enzyme, this compound may hinder the formation of new blood vessels that supply tumors .
  • Potential in Treating Other Diseases: Beyond cancer, MetAP2 inhibitors are being investigated for their roles in treating conditions like cardiovascular diseases and infections due to their impact on protein processing and immune responses .

Case Studies

Several case studies have documented the effects of this compound:

  • In vitro Studies: Laboratory experiments demonstrated that this compound effectively inhibited MetAP2 activity in various cancer cell lines, leading to reduced proliferation rates and increased apoptosis markers .
  • Animal Models: Preclinical trials using animal models have shown promising results where administration of the compound resulted in significant tumor size reduction compared to control groups .

Comparative Analysis

Compound NameStructure TypeTarget EnzymeBiological Activity
This compoundBenzothiophene derivativeMetAP2Anticancer, antiangiogenic
Methyl phenyl sulfoneSulfoneNot specifiedLimited biological activity
Benzothiophene-2-carboxylic acidSimpler analogNot specifiedMinimal biological relevance

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